3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one

Src kinase inhibition Immuno-oncology Cellular target engagement

3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one is a synthetic 3-imino-indolin-2-one (isatin Schiff base) characterized by a 4-(trifluoromethoxy)phenyl substituent on the exocyclic imine nitrogen. The compound has a molecular formula of C₁₅H₉F₃N₂O₂, a molecular weight of 306.24 g·mol⁻¹, and a computed XLogP3-AA of 3.7, placing it in a moderately lipophilic chemical space distinct from earlier halogenated or unsubstituted indolin-2-one analogs.

Molecular Formula C15H9F3N2O2
Molecular Weight 306.244
CAS No. 390788-33-7
Cat. No. B2973164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one
CAS390788-33-7
Molecular FormulaC15H9F3N2O2
Molecular Weight306.244
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N2
InChIInChI=1S/C15H9F3N2O2/c16-15(17,18)22-10-7-5-9(6-8-10)19-13-11-3-1-2-4-12(11)20-14(13)21/h1-8H,(H,19,20,21)
InChIKeyADMTZPHXVUMZIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one (CAS 390788-33-7) – Procurement-Relevant Chemical Identity & Baseline Characteristics


3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one is a synthetic 3-imino-indolin-2-one (isatin Schiff base) characterized by a 4-(trifluoromethoxy)phenyl substituent on the exocyclic imine nitrogen. The compound has a molecular formula of C₁₅H₉F₃N₂O₂, a molecular weight of 306.24 g·mol⁻¹, and a computed XLogP3-AA of 3.7, placing it in a moderately lipophilic chemical space distinct from earlier halogenated or unsubstituted indolin-2-one analogs [1]. It is cataloged under PubChem CID 135543840 and is primarily offered by research-chemical suppliers as a building block for medicinal chemistry and ionophore development, with sourcing attention centered on the integrity of the trifluoromethoxy-imino pharmacophore that controls both electronic properties and target engagement [1][2].

Why In-Class Indolin-2-one Schiff Bases Cannot Be Freely Substituted for 3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one


Although the 3-imino-indolin-2-one scaffold appears broadly represented among kinase inhibitor and ionophore chemotypes, the 4-(trifluoromethoxy)phenyl substituent present in CAS 390788-33-7 imparts a unique combination of electronic and steric properties that cannot be replicated by simple halogen or methyl substitutions. In the closely related 5-chloro analog (CFMEPI), the addition of a chlorine atom at the 5-position of the indolinone ring shifts ion-selectivity toward Fe³⁺, illustrating that even minor structural perturbations alter both the Nernstian slope and the selectivity coefficient profile of potentiometric sensors [1]. For biological screening collections, replacing the trifluoromethoxy group with a trifluoromethyl or methoxy substituent has been shown to eliminate Src kinase engagement (IC₅₀ shift beyond the 50 µM screening threshold), underscoring that procurement of CAS 390788-33-7 is non-interchangeable when both the –OCF₃ electronic signature and the unsubstituted indolinone core are required for target interaction or physico-chemical performance [2].

Quantitative Differentiation Evidence for 3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one Against Closest Analogs


Src Kinase Inhibition Potency: 3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one vs. 5-Chloro Analog (CFMEPI)

The unsubstituted indolinone core derivative (CAS 390788-33-7) inhibits Src kinase with an IC₅₀ of approximately 22.7 µM in a cellular functional assay (mouse BV2 cells, LPS-induced NO release). In contrast, the 5-chloro analog CFMEPI (5-chloro-3-[4-(trifluoromethoxy)phenylimino]indolin-2-one) has been functionally repurposed as an Fe³⁺ ionophore and does not register comparable Src inhibition in published screening panels, indicating that 5-substitution redirects the compound away from kinase engagement [1][2].

Src kinase inhibition Immuno-oncology Cellular target engagement

Fe³⁺-Selective Potentiometric Response: 5-Chloro Analog (CFMEPI) vs. Unsubstituted Parent Compound

The 5-chloro analog CFMEPI, when incorporated into a PVC membrane, exhibits a Nernstian response of 46.7 ± 0.5 mV/decade for Fe³⁺ over a working concentration range of 1.0 × 10⁻² to 1.0 × 10⁻⁶ M, with a response time of 20 s and a usable lifetime exceeding 3 months [1]. The unsubstituted parent compound (CAS 390788-33-7) lacks the 5-chloro substituent required to achieve this ion-selectivity profile, and published sensor data for the parent scaffold are absent, indicating that the chloro substitution is a structural determinant for Fe³⁺ ionophore performance [1].

Ion-selective electrodes Potentiometric sensor Iron(III) detection

Physico-Chemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. 5-Chloro and 5-Iodo Analogs

The parent compound possesses a computed XLogP3-AA of 3.7, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 6 [1]. The 5-iodo derivative 3-((4-(trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one features an additional heavy iodine atom (atomic weight 126.9 Da) that increases molecular weight to ~432.14 g·mol⁻¹ and adds halogen-bond donor capacity, shifting its logP and polar surface area beyond the typical oral druggability space (Veber's rule) . The 5-chloro analog CFMEPI similarly carries an extra halogen (Cl, 35.5 Da) that alters the electronic distribution and molecular recognition profile [2]. These differences mean that the unsubstituted scaffold uniquely balances moderate lipophilicity with minimal steric bulk, a combination that is not offered by the halogenated comparators.

Drug-likeness Physicochemical profiling ADME prediction

Cytotoxicity Window: Preliminary Antiproliferative Activity Against MCF7 and HT29 Cell Lines

Preliminary MTT data indicate that 3-((4-(trifluoromethoxy)phenyl)imino)indolin-2-one exhibits IC₅₀ values of 12.5 µM against MCF7 breast adenocarcinoma cells and 15.0 µM against HT29 colorectal adenocarcinoma cells . These values were measured alongside a series of 3-benzylidene indole-2-one derivatives, where analogs lacking the –OCF₃ group consistently yielded IC₅₀ values >30 µM, suggesting a 2.0- to 2.4-fold potency differential attributable to the electron-withdrawing trifluoromethoxy substituent . No comparator data for the 5-chloro or 5-iodo analogs in the same assay format are available, limiting direct head-to-head conclusions.

Cytotoxicity screening Anticancer profiling MCF7 HT29

Procurement-Driven Application Scenarios for 3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one


Src Kinase Inhibitor Hit Expansion in Immuno-Oncology Programs

For early-stage drug discovery programs screening for non-receptor tyrosine kinase (Src family) inhibitors, CAS 390788-33-7 provides a validated starting point with cellular IC₅₀ = 22.7 µM. The compound can serve as a control for hit-to-lead campaigns, where the unsubstituted indolinone core allows systematic exploration of the 5-, 6-, and 7-positions without the confounding effects of pre-installed halogen substituents [1]. Procurement of the parent compound is recommended for laboratories that plan to perform focused library synthesis around the indolin-2-one scaffold.

Development of PVC-Membrane Ion-Selective Electrodes (ISEs) – Comparator Benchmarking

Although the 5-chloro analog CFMEPI is the demonstrated Fe³⁺ ionophore, purchasing the unsubstituted parent compound (CAS 390788-33-7) is essential for structure-selectivity relationship studies. By comparing the Nernstian response, selectivity coefficients, and lifetime of electrodes fabricated with the parent vs. the chloro-substituted ionophore, researchers can establish the minimal structural requirements for Fe³⁺ recognition and optimize the ionophore design [2].

Fragment-Based Screening Libraries Requiring Balanced Physicochemical Profiles

With a molecular weight of 306.24 g·mol⁻¹, XLogP3-AA of 3.7, and a single hydrogen bond donor, the compound fits the physicochemical boundaries of fragment-like chemical space (Rule of Three). It can be procured as a scaffold for fragment-growing strategies aimed at improving affinity while maintaining favorable ADME properties, particularly when compared to heavier halogenated analogs that breach the MW >350 threshold early in optimization [3].

Antiproliferative Probe for Breast and Colorectal Cancer Cell Line Panels

Given the preliminary MCF7 (IC₅₀ = 12.5 µM) and HT29 (IC₅₀ = 15.0 µM) data, the compound can be ordered as a probe molecule for mechanism-of-action studies investigating the role of the trifluoromethoxy moiety in cell-cycle arrest or apoptosis induction. It is suitable for inclusion in focused compound collections designed to phenotype the differential sensitivity of solid tumor lines to electron-deficient indolinone Schiff bases .

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